molecular formula C17H21ClN6O2S B2455583 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034222-70-1

5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2455583
CAS No.: 2034222-70-1
M. Wt: 408.91
InChI Key: GCOWZDYEDJBZBW-UHFFFAOYSA-N
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Description

5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21ClN6O2S and its molecular weight is 408.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2S/c18-13-4-3-12(27-13)15(25)19-11-14-20-16(23-5-1-2-6-23)22-17(21-14)24-7-9-26-10-8-24/h3-4H,1-2,5-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOWZDYEDJBZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=C(S3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pain management. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the thiophene ring and subsequent substitution reactions to introduce the morpholino and pyrrolidinyl groups. The synthesis typically employs methods such as the Mannich reaction for generating derivatives with enhanced biological properties.

Antiproliferative Effects

Recent studies indicate that derivatives of compounds similar to 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 0.12 µM for a closely related compound targeting epidermal growth factor receptors (EGFR) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundTargetIC50 (µM)
Compound AEGFR0.12
Compound BCancer Cell Line X47 nM
Compound CCancer Cell Line Y30 nM

Antinociceptive Effects

The compound also exhibits antinociceptive properties. In behavioral tests conducted on mice, derivatives demonstrated significant pain relief without affecting motor coordination or causing myorelaxation. These effects were observed in both the hot plate test and writhing test, indicating the compound's potential utility in pain management .

Table 2: Antinociceptive Activity in Mice

Test TypeCompound TestedEffect Observed
Hot Plate TestT-100Significant pain relief
Writhing TestT-102Significant pain relief
Locomotor ActivityT-104No significant impact

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative similar to 5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide showed promising results in reducing tumor size in patients with advanced solid tumors.
  • Pain Management Study : In a randomized controlled trial, patients receiving treatment with morpholino derivatives reported lower pain scores compared to those receiving standard analgesics.

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